N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-9-16(25-10(2)19-9)17(21)18-7-12-6-14(24-20-12)11-3-4-13-15(5-11)23-8-22-13/h3-6H,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIEBQZWOGWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells.
Result of Action
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines. This suggests that the compound may have a significant inhibitory effect on cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
The compound N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit potent growth inhibition properties against various human cancer cell lines
Cellular Effects
This compound has shown to influence cell function. It has been observed to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising several functional groups that contribute to its biological activity. The key structural components include:
- Benzo[d][1,3]dioxole : Known for its role in enhancing the pharmacological profile of compounds.
- Isoxazole Ring : Implicated in various biological activities, including antimicrobial and anticancer effects.
- Thiazole Moiety : Often associated with a range of biological effects, particularly in antibacterial and antifungal activities.
The primary mechanism of action for this compound involves interaction with microtubules and tubulin proteins. This interaction leads to:
- Inhibition of Tubulin Polymerization : The compound stabilizes microtubule structures, disrupting normal cell cycle progression and leading to cell cycle arrest at the S phase.
- Growth Inhibition : It exhibits potent growth inhibition against various cancer cell lines, indicating potential as an anticancer agent .
Anticancer Activity
Research indicates that this compound demonstrates significant growth inhibition across several human cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 0.5 |
| MCF7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.2 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03 |
| Escherichia coli | 0.05 |
These results highlight its potential as an antibacterial agent .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it was found to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains indicated that the compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Scientific Research Applications
Anticancer Activity
Research indicates that N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide exhibits significant anticancer properties. It has been shown to interact with multiple cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. The compound induces apoptosis and causes cell cycle arrest at the S phase, thereby inhibiting cancer cell proliferation.
Mechanisms of Action:
- Cell Cycle Regulation: The compound influences pathways related to cell cycle regulation, leading to effective cell cycle arrest.
- Induction of Apoptosis: It promotes programmed cell death in malignant cells, which is crucial for cancer therapy.
Antioxidant Properties
Compounds with a benzo[d][1,3]dioxol structure are known for their antioxidant capabilities. This property can be beneficial in reducing oxidative stress within cells, which is often linked to various diseases including cancer.
Biochemical Pathways
This compound affects several biochemical pathways:
- Microtubule Dynamics: The compound modulates microtubule assembly by suppressing tubulin polymerization and stabilizing microtubule structures.
This modulation can disrupt the mitotic spindle formation in cancer cells, leading to mitotic arrest and subsequent cell death.
Case Study 1: Prostate Cancer
In vitro studies demonstrated that this compound significantly reduced the viability of LNCaP prostate cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression at the S phase.
Case Study 2: Pancreatic Cancer
Research involving MIA PaCa-2 pancreatic cancer cells showed that treatment with this compound led to a notable decrease in cell proliferation rates. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Preparation Methods
Formation of the Benzo[d]dioxol-5-yl Substituent
The benzo[d]dioxole ring is synthesized via cyclocondensation of catechol derivatives with dichloromethane or dibromomethane under basic conditions. For 5-substituted derivatives, a regioselective Friedel-Crafts alkylation or Suzuki-Miyaura coupling is employed. For instance, 5-bromo-benzo[d]dioxole can undergo palladium-catalyzed cross-coupling with boronic acids to introduce functional groups.
Regioselective Isoxazole Synthesis
The 3,5-disubstituted isoxazole core is constructed using a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. A modified Claisen approach is utilized:
- Nitrile oxide generation : Hydroxylamine hydrochloride reacts with 3-(benzo[d]dioxol-5-yl)propargyl aldehyde to form the corresponding aldoxime, which is oxidized using chloramine-T or hydroxy(tosyloxy)iodobenzene (HTIB).
- Cycloaddition : The in situ-generated nitrile oxide undergoes [3+2] cycloaddition with methyl propiolate in the presence of triethylamine, yielding 5-(benzo[d]dioxol-5-yl)isoxazole-3-carboxylate.
- Reduction to aldehyde : The ester is reduced to the aldehyde using LiAlH4 followed by MnO2 oxidation.
Key Data :
Synthesis of the Thiazole Moiety
Preparation of 2,4-Dimethylthiazole-5-Carboxylic Acid
The thiazole ring is synthesized via the Hantzsch thiazole synthesis:
- Condensation : Chloroacetone reacts with thioacetamide in ethanol under reflux to form 2,4-dimethylthiazole.
- Carboxylation : The thiazole is carboxylated at the 5-position using n-BuLi and CO2, followed by acidic work-up to yield 2,4-dimethylthiazole-5-carboxylic acid.
Optimization Note : Ultrasound irradiation at 40 kHz improves reaction efficiency, reducing time from 12 h to 3 h.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Chloroacetone, thioacetamide, EtOH, Δ | 75 | |
| Carboxylation | n-BuLi, CO2, THF, -78°C to RT | 68 |
Coupling of Isoxazole and Thiazole Units
Reductive Amination and Amide Bond Formation
- Amine synthesis : The isoxazole-3-carbaldehyde is converted to the corresponding amine via reductive amination using sodium cyanoborohydride and ammonium acetate in MeOH.
- Carboxylic acid activation : 2,4-Dimethylthiazole-5-carboxylic acid is activated with EDCI and DMAP in dichloromethane.
- Coupling : The activated acid reacts with the isoxazole-derived amine to form the target carboxamide.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive amination | NaBH3CN, NH4OAc, MeOH, RT, 6 h | 88 | |
| Amide coupling | EDCI, DMAP, DCM, 0°C to RT, 24 h | 82 |
Characterization and Analytical Validation
Spectroscopic Data
Purity and Yield Optimization
- Column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:2) achieves >95% purity.
- Environmental considerations : Replacement of DCM with biorenewable deep eutectic solvents (e.g., choline chloride:urea) improves sustainability without compromising yield.
Challenges and Mitigation Strategies
Q & A
Q. What synthetic strategies are employed to prepare N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide?
The synthesis typically involves modular coupling of the isoxazole and thiazole-carboxamide moieties. For example:
- Isoxazole formation : Cyclocondensation of hydroxylamine with diketones or alkynes under reflux conditions .
- Thiazole-carboxamide coupling : Amide bond formation via activation of the carboxyl group (e.g., using chloroacetyl chloride) in solvents like dioxane, with triethylamine as a base .
- Purification : Recrystallization from ethanol or ethanol-DMF mixtures improves yield and purity .
Q. What analytical techniques are critical for structural characterization of this compound?
- Spectroscopy :
- IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, isoxazole ring vibrations) .
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.0 ppm; thiazole methyl groups at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., using Mercury software for void analysis) .
Q. What safety protocols should be followed during handling?
- PPE : Lab coat, gloves, and goggles.
- Exposure Mitigation : Work in a fume hood to avoid inhalation.
- First Aid : For skin contact, wash with water; consult a physician and provide the safety data sheet (SDS) .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s biological targets?
Q. What methodologies evaluate the compound’s antitumor activity?
Q. How can structural modifications enhance solubility or pharmacokinetics?
- Strategies :
- Introduce polar groups (e.g., -OH, -NH₂) to the thiazole or benzo[d][1,3]dioxole moieties.
- Use prodrug approaches (e.g., esterification of the carboxamide).
- Validation : LogP measurement (shake-flask method) and solubility testing in PBS .
Q. How should contradictions in biological data (e.g., varying IC₅₀ values) be resolved?
- Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration).
- Orthogonal Assays : Compare results from MTT, SRB, and clonogenic assays.
- Purity Verification : Re-analyze compound purity via HPLC (>95%) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
